2-Amino-4-bromopyridine-3-sulfonamide
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Description
2-Amino-4-bromopyridine-3-sulfonamide is a chemical compound with the CAS Number: 2253632-68-5 . It has a molecular weight of 252.09 . The compound is typically stored at a temperature of 4 degrees Celsius . It appears as a powder .
Molecular Structure Analysis
The IUPAC name for this compound is this compound . The InChI code for this compound is 1S/C5H6BrN3O2S/c6-3-1-2-9-5(7)4(3)12(8,10)11/h1-2H, (H2,7,9)(H2,8,10,11) .Physical and Chemical Properties Analysis
This compound is a powder . It has a molecular weight of 252.09 . The storage temperature for this compound is 4 degrees Celsius .Mechanism of Action
Target of Action
Sulfonamides are generally known to inhibit bacterial enzymes, particularly those involved in the folic acid synthesis pathway .
Mode of Action
They act by inhibiting the enzyme dihydropteroate synthase, thereby preventing the production of dihydrofolic acid, a form of folic acid .
Biochemical Pathways
Pharmacokinetics
Sulfonamides are generally well-absorbed in the gastrointestinal tract, widely distributed in body tissues, metabolized in the liver, and excreted in urine .
Result of Action
By inhibiting the synthesis of folic acid, sulfonamides prevent the growth and multiplication of bacteria, thereby exerting a bacteriostatic effect .
Action Environment
Factors such as ph, temperature, and presence of other substances can potentially affect the stability and efficacy of sulfonamides .
Properties
IUPAC Name |
2-amino-4-bromopyridine-3-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6BrN3O2S/c6-3-1-2-9-5(7)4(3)12(8,10)11/h1-2H,(H2,7,9)(H2,8,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUOUEKNLXXFSMP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1Br)S(=O)(=O)N)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6BrN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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